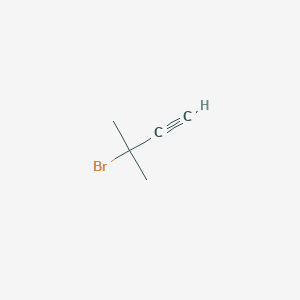

3-Bromo-3-methylbut-1-yne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-3-methylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-4-5(2,3)6/h1H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETOGZWYRRUFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442974 | |

| Record name | 3-Bromo-3-methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-31-9 | |

| Record name | 3-Bromo-3-methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-3-methylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-3-methylbut-1-yne from 3-methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-3-methylbut-1-yne, a valuable reagent in organic synthesis, from its precursor 3-methyl-1-butyne. This document details the prevalent synthetic methodology, including a thorough experimental protocol, quantitative data, and mechanistic insights.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical compounds and functional materials. Its tertiary propargyl bromide functionality makes it a versatile substrate for nucleophilic substitution and coupling reactions. The most common and efficient method for its preparation involves the electrophilic bromination of the terminal alkyne, 3-methyl-1-butyne. This guide will focus on the widely employed method using N-Bromosuccinimide (NBS) with a silver nitrate catalyst, which offers high yields under mild conditions.

Reaction Scheme and Mechanism

The synthesis of this compound from 3-methyl-1-butyne is achieved through an electrophilic bromination reaction. The use of N-Bromosuccinimide (NBS) as the bromine source and a catalytic amount of silver nitrate (AgNO₃) is a preferred method.

Reaction Scheme:

The reaction mechanism involves the activation of the terminal alkyne by the silver(I) catalyst. The silver ion coordinates to the alkyne's triple bond, increasing its electron density and making it more susceptible to electrophilic attack. The electrophilic bromine is provided by NBS. The reaction proceeds through a silver acetylide intermediate, which is then brominated by NBS to yield the final product and regenerate the silver catalyst.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant: 3-methyl-1-butyne | ||

| Molar Mass | 68.12 g/mol | N/A |

| Density | 0.666 g/mL | N/A |

| Boiling Point | 29 °C | N/A |

| Reagent: N-Bromosuccinimide (NBS) | ||

| Molar Mass | 177.98 g/mol | N/A |

| Catalyst: Silver Nitrate (AgNO₃) | ||

| Molar Mass | 169.87 g/mol | N/A |

| Product: this compound | ||

| Molar Mass | 147.01 g/mol | [1] |

| Density | 1.27 g/cm³ | [1] |

| Boiling Point | Approximately 100 °C | [1] |

| Reaction Conditions | ||

| Solvent | Acetone | N/A |

| Temperature | Room Temperature | N/A |

| Yield | ||

| Reported Yield | High (Specific yield not reported, estimated >90% based on similar reactions) | N/A |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from 3-methyl-1-butyne using NBS and a catalytic amount of silver nitrate.

Materials:

-

3-methyl-1-butyne

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone (anhydrous)

-

Pentane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-butyne (1.0 equivalent) in anhydrous acetone.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) in one portion, followed by a catalytic amount of silver nitrate (0.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing pentane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the pentane. Caution: this compound is volatile. Use a cooled trap and avoid high vacuum during solvent removal.[1]

-

Purify the crude product by vacuum distillation to obtain pure this compound.[1]

-

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

| Spectroscopic Method | Characteristic Data | Reference |

| ¹H NMR | Singlet for the methyl groups (δ ~1.3–1.5 ppm) | [1] |

| ¹³C NMR | sp-hybridized carbons at ~70–80 ppm, quaternary carbon near δ 30–40 ppm | [1] |

| IR Spectroscopy | C≡C stretch at ~2100–2200 cm⁻¹, C-Br stretch at ~500–600 cm⁻¹ | [1] |

| Mass Spectrometry | Molecular ion peak at m/z 147 (C₅H₇Br⁺) and a fragment at m/z 68 (loss of Br) | [1] |

Safety Precautions

-

3-methyl-1-butyne is a highly flammable and volatile liquid. Handle in a well-ventilated fume hood away from ignition sources.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

-

Silver nitrate is a corrosive and oxidizing agent. Handle with appropriate personal protective equipment.

-

The product, this compound, is a flammable liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Visualizations

Reaction Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-3-methylbut-1-yne

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals. The six equivalent methyl protons appear as a singlet, and the terminal alkyne proton also gives a singlet.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 1H | HC≡ |

| ~1.9 | Singlet | 6H | (CH ₃)₂ |

Typical solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0 ppm).

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~85 | C ≡CH |

| ~75 | C≡C H |

| ~50 | C Br(CH₃)₂ |

| ~30 | CBr(C H₃)₂ |

Typical solvent: CDCl₃.

Experimental Protocol for NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~2980 | Medium | C-H Stretch | sp³ C-H |

| ~2100 | Weak | C≡C Stretch | Alkyne |

| ~600-500 | Strong | C-Br Stretch | Alkyl Halide |

Experimental Protocol for IR Spectroscopy

The IR spectrum of liquid this compound can be obtained neat by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1] Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2][3] The background spectrum of the salt plates or solvent is subtracted to obtain the spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

| m/z | Relative Intensity (%) | Assignment |

| 148 | ~50 | [M+2]⁺ (containing ⁸¹Br) |

| 146 | ~50 | [M]⁺ (containing ⁷⁹Br) |

| 67 | 100 | [C₅H₇]⁺ (Loss of Br) |

The presence of bromine is indicated by the characteristic M+2 peak with nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]

Experimental Protocol for Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for spectroscopic identification.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-3-methylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-3-methylbut-1-yne. The information presented herein is intended to assist researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development in the structural elucidation and characterization of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry and the absence of adjacent, non-equivalent protons that would lead to spin-spin coupling. The molecule possesses two distinct proton environments, which are expected to give rise to two signals in the ¹H NMR spectrum.

A summary of the predicted and reported ¹H NMR data is presented in the table below.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Acetylenic Proton (-C≡CH) | ~2.0 - 3.0 | Singlet | 1H |

| Methyl Protons (-C(Br)(CH₃)₂) | ~1.3 - 1.5[1] | Singlet | 6H |

Interpretation of the ¹H NMR Spectrum

The chemical structure of this compound dictates a straightforward ¹H NMR spectrum. The molecule contains a quaternary carbon atom bonded to a bromine atom, two methyl groups, and an acetylenic group.

The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bond. Consequently, they resonate at the same frequency, producing a single signal. The absence of any adjacent protons means this signal appears as a sharp singlet.[1] The electronegative bromine atom attached to the adjacent carbon causes a downfield shift of this signal into the range of approximately 1.3-1.5 ppm.[1]

The single proton attached to the terminal alkyne (the acetylenic proton) is in a distinct chemical environment and is responsible for the second signal in the spectrum. This proton is also not coupled to any other protons in the molecule, and therefore, its signal is also a singlet. The electron-withdrawing effect of the bromine atom and the anisotropy of the carbon-carbon triple bond influence its chemical shift.

Experimental Protocol

While a specific experimental protocol for acquiring the ¹H NMR spectrum of this compound is not extensively detailed in the readily available literature, a general procedure can be outlined based on standard practices for similar organic compounds.

Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer with a proton operating frequency of 300 MHz or higher is typically employed.

Sample Preparation:

-

A small quantity of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

A small amount of a reference standard, usually tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, against which the chemical shifts of the sample's protons are measured.

-

The resulting solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

The FID is then Fourier-transformed to produce the ¹H NMR spectrum.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and highlights the two distinct proton environments that give rise to the signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound showing the two distinct proton environments.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-3-methylbut-1-yne

This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-3-methylbut-1-yne. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document delves into the theoretical underpinnings of the chemical shifts, the influence of molecular structure on the spectrum, a detailed experimental protocol for acquiring such data, and the nuances of computational prediction for halogenated compounds.

Introduction: The Significance of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. Unlike proton NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[1][2] The position of this line, its chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus, providing invaluable information about functional groups, hybridization, and substitution patterns.[2][3] For a molecule like this compound, ¹³C NMR is crucial for confirming the connectivity and understanding the electronic effects of the bromine and alkyne functionalities.

The structure of this compound (C₅H₇Br) presents a unique combination of features: a terminal alkyne, a quaternary carbon, and a bromine substituent on that same quaternary center.[4] Each of these elements significantly influences the resulting ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum and Peak Assignments

The predicted chemical shifts for the four unique carbons in this compound are summarized in the table below. The analysis is based on data from the parent molecule, 3-methylbut-1-yne[5][6], and known substituent effects.

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | ≡CH | sp | 85 - 95 | The terminal alkynyl carbon is expected to shift downfield from the parent alkyne (~87 ppm) due to the electron-withdrawing inductive effect of the bromine at the C3 position. |

| C2 | C ≡CH | sp | 70 - 80 | The internal alkynyl carbon will also experience a downfield shift from the parent alkyne (~67 ppm), though to a lesser extent than C1, as the inductive effect diminishes with distance.[2] |

| C3 | -C (Br)- | sp³ | 50 - 65 | This quaternary carbon is directly attached to the electronegative bromine atom, causing a significant downfield shift. This effect is known as the "heavy atom effect" where the shift is influenced by both electronegativity and relativistic effects.[7][8] |

| C4, C5 | -C H₃ | sp³ | 30 - 40 | The two equivalent methyl carbons will be deshielded compared to a typical alkane due to the proximity of the bromine and the alkyne group, shifting them downfield. |

Deconstructing the Chemical Shifts: A Mechanistic Perspective

The predicted chemical shifts arise from a combination of electronic and structural factors within the molecule. Understanding these provides a deeper insight into the spectrum.

The Influence of the Alkyne Moiety

Alkynyl carbons (sp-hybridized) typically resonate in the range of 65-90 ppm.[9][10] This is more shielded (upfield) than alkene carbons (sp²-hybridized, 100-150 ppm) due to the cylindrical symmetry of the π-electron density around the C≡C bond. This symmetry allows for magnetic-field-induced electron circulation that creates a shielding cone along the axis of the triple bond.

The Dominant Inductive Effect of Bromine

Bromine is a highly electronegative atom that withdraws electron density from adjacent atoms. This "deshielding" effect causes the nucleus of the attached carbon to experience a stronger external magnetic field, thus resonating at a higher frequency (downfield).[2] This is most pronounced at C3, the carbon directly bonded to the bromine. The effect propagates through the carbon chain, albeit with decreasing magnitude, influencing the chemical shifts of C2, C1, and the methyl carbons.

The logical relationship of these influencing factors can be visualized as follows:

Caption: Influence of electronic effects on carbon environments.

The Quaternary Carbon and the Heavy Atom Effect

Quaternary carbons, lacking directly attached protons, often exhibit weaker signals in proton-decoupled ¹³C NMR spectra due to a less efficient relaxation mechanism and the absence of the Nuclear Overhauser Effect (NOE).[9][11] The chemical shift of C3 is particularly complex. Beyond simple induction, the presence of a heavy atom like bromine introduces relativistic effects, known as the "heavy atom on light atom" (HALA) effect, which significantly influences the shielding of the attached carbon.[7] Accurately predicting this shift computationally requires sophisticated methods that account for these relativistic contributions.[7][8]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of a liquid sample like this compound.

A. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a well-characterized ¹³C NMR signal for referencing. Deuterated chloroform (CDCl₃) is a common choice. Its carbon signal appears as a triplet at approximately 77.16 ppm.

-

Concentration: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard, defining the 0 ppm point. However, modern spectrometers can reference the spectrum to the residual solvent signal.[9]

B. Spectrometer Setup and Data Acquisition

-

Instrument: A modern NMR spectrometer with a field strength of at least 300 MHz (for protons) is recommended.

-

Tuning and Shimming: Insert the sample into the probe. Tune the probe to the ¹³C frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard one-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of ~250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of organic chemical shifts.[1]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point. For quantitative analysis or to better observe quaternary carbons, this delay may need to be increased significantly (5-10 times the longest T₁ relaxation time).

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), signal averaging is necessary.[2] A minimum of 128 scans is recommended, but several thousand may be required for a high signal-to-noise ratio, especially for the quaternary carbon.

-

C. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

The workflow for this experimental process can be visualized as follows:

Caption: Standard experimental workflow for ¹³C NMR spectroscopy.

Computational Prediction of ¹³C NMR Spectra

Modern quantum chemistry software can predict NMR chemical shifts with remarkable accuracy.[12] Density Functional Theory (DFT) is a commonly employed method.[13][14] For this compound, the prediction process would involve:

-

Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.

-

Shielding Tensor Calculation: Using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)), the magnetic shielding tensors for each carbon nucleus are calculated.

-

Relativistic Corrections: For the carbon attached to bromine (C3), it is crucial to use methods that incorporate relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA), to achieve accurate predictions.[7] Standard DFT calculations often fail to accurately predict shifts for carbons bonded to heavy atoms.[8]

-

Conversion to Chemical Shift: The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound like TMS.

The accuracy of these predictions is highly dependent on the level of theory used, and for halogenated compounds, accounting for relativistic effects is paramount for obtaining results that correlate well with experimental data.[7][12]

Conclusion

The ¹³C NMR spectrum of this compound is a clear illustration of how fundamental principles—such as induction, hybridization, and relativistic effects—govern chemical shifts. By understanding these principles, researchers can confidently assign the signals in the spectrum to the corresponding carbon atoms. The quaternary carbon bonded to bromine is predicted to be the most downfield sp³ carbon, while the alkynyl carbons will reside in their characteristic region, shifted slightly downfield due to the influence of the bromine. This in-depth guide provides the theoretical foundation and practical considerations necessary for the effective use of ¹³C NMR in the structural elucidation of this and similar halogenated organic molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C5H7Br | CID 10654355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 1H NMR spectrum of 3-methylbut-1-yne (3-methyl-1-butyne), 13C NMR spectra of 3-methylbut-1-yne (3-methyl-1-butyne), chemical shifts spectra of 3-methylbut-1-yne (3-methyl-1-butyne) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 7. web.ifj.edu.pl [web.ifj.edu.pl]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. youtube.com [youtube.com]

- 11. 13Carbon NMR [chem.ch.huji.ac.il]

- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A convenient and accurate method for predicting 13C chemical shifts in organic molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Unraveling the Fragmentation Jigsaw: An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-3-methylbut-1-yne

For Immediate Release

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 3-bromo-3-methylbut-1-yne. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles of its ionization and fragmentation, presents predicted quantitative data in a structured format, details a standard experimental protocol for analysis, and visualizes the key fragmentation pathways and experimental workflow.

Introduction

This compound (C₅H₇Br) is a halogenated alkyne of interest in organic synthesis due to its reactive functional groups. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex reaction mixtures. This guide explores the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, providing a foundational understanding for its analysis. The molecular weight of this compound is approximately 147.01 g/mol .[1]

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, this molecular ion peak will exhibit a characteristic M+2 isotopic pattern, with the peak at m/z 149 having nearly the same intensity as the peak at m/z 147, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion is predicted to be dominated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This will result in the loss of a bromine radical (•Br), leading to the formation of a stable tertiary propargyl cation. Other potential fragmentation pathways include the loss of a methyl radical and subsequent rearrangements.

Quantitative Data Presentation

The following table summarizes the predicted key fragments, their m/z values, and their plausible relative intensities for the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Predicted Relative Intensity (%) | Notes |

| 147/149 | [C₅H₇Br]⁺˙ | 20 | Molecular ion (M/M+2) |

| 68 | [C₅H₈]⁺˙ | 10 | Loss of Br and H rearrangement |

| 67 | [C₅H₇]⁺ | 100 | Loss of •Br (Base Peak) |

| 53 | [C₄H₅]⁺ | 40 | Loss of •Br and CH₂ |

| 52 | [C₄H₄]⁺˙ | 30 | Loss of •Br and •CH₃ |

| 41 | [C₃H₅]⁺ | 60 | Propargyl cation |

| 39 | [C₃H₃]⁺ | 50 | Cyclopropenyl cation |

Experimental Protocols

The mass spectrum of the volatile compound this compound would typically be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation

A dilute solution of this compound is prepared in a volatile, inert solvent such as dichloromethane or hexane.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 2 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: A solvent delay is set to prevent the filament from turning on during the elution of the solvent.

Data Acquisition and Analysis

The mass spectrometer is operated in full scan mode. The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted, and the fragmentation pattern is analyzed and compared to predicted patterns or library spectra if available.

Visualizations

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-3-methylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks for the compound 3-bromo-3-methylbut-1-yne. This versatile building block is of significant interest in organic synthesis and the development of novel pharmaceutical agents. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and reaction monitoring.

Data Presentation: Characteristic IR Absorption Peaks

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a terminal alkyne and a tertiary alkyl bromide. The expected absorption peaks, based on established correlation tables and spectral data of similar compounds, are summarized below.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | 3330–3270 | Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | 2260–2100 | Weak to Medium, Sharp |

| Alkyl Group | sp³ C-H Stretch | ~2900 | Medium to Strong |

| Alkyl Halide | C-Br Stretch | 690–515 | Strong |

Note: The exact peak positions can be influenced by the molecular environment and the physical state of the sample.

The presence of the strong and sharp ≡C-H stretch around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[1][2] The C≡C triple bond stretch is typically weak in the IR spectrum but is a key diagnostic feature in the 2260-2100 cm⁻¹ region.[1][3][4] The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 690 and 515 cm⁻¹.[4][5][6]

Experimental Protocol: Obtaining the IR Spectrum of a Volatile Liquid

The following protocol details the procedure for obtaining a high-quality IR spectrum of a volatile liquid such as this compound using the neat liquid film method with salt plates.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Clean, dry salt plates (e.g., NaCl or KBr)

-

Desiccator for storing salt plates

-

Pasteur pipette

-

Gloves

-

The liquid sample (this compound)

-

Acetone (for cleaning)

-

Kimwipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This will account for absorptions from atmospheric water and carbon dioxide.

-

Ensure the sample compartment is empty and closed.

-

Initiate the background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Retrieve two clean, dry salt plates from the desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[7]

-

Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the salt plates.[7][8]

-

Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates.[7][9] Avoid applying excessive pressure, which could damage the plates.

-

-

Sample Spectrum Acquisition:

-

Data Analysis:

-

Label the significant peaks in the spectrum. Pay close attention to the characteristic absorption bands for terminal alkynes and alkyl halides.

-

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that can be used for definitive identification by comparison with a reference spectrum.[2][10]

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Rinse the plates with a small amount of dry acetone and gently wipe them with a Kimwipe.[8]

-

Return the clean, dry plates to the desiccator for storage.

-

Mandatory Visualization: Functional Group-IR Absorption Correlation

The following diagram illustrates the logical relationship between the key functional groups in this compound and their characteristic absorption regions in an infrared spectrum.

Caption: Correlation of functional groups in this compound to their IR absorptions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. This compound | 6214-31-9 | Benchchem [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

3-Bromo-3-methylbut-1-yne reaction with nucleophiles mechanism

An In-depth Technical Guide to the Reaction of 3-Bromo-3-methylbut-1-yne with Nucleophiles

Introduction

This compound is a versatile bifunctional molecule featuring a tertiary propargylic bromide and a terminal alkyne. This structure provides two reactive sites: the carbon-bromine bond, which is susceptible to nucleophilic substitution, and the terminal alkyne, which can participate in various coupling and addition reactions.[1] For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of its reactions with nucleophiles is crucial for its application as a building block in the synthesis of more complex molecular architectures.[1] This guide provides a detailed examination of the core reaction mechanisms, supported by experimental considerations and data.

Core Reaction Mechanisms: A Predominance of the S(_N)1 Pathway

The reaction of this compound with nucleophiles is primarily governed by the structural characteristics of the substrate. The bromine atom is attached to a tertiary carbon, which dictates the favored mechanistic pathway.

The S(_N)1 (Substitution, Nucleophilic, Unimolecular) Mechanism

The S(_N)1 mechanism is the dominant pathway for this compound. This is due to two main factors:

-

Carbocation Stability : The rate-determining step of an S(_N)1 reaction is the spontaneous departure of the leaving group to form a carbocation intermediate.[2][3] In this case, the departure of the bromide ion results in a tertiary propargylic carbocation. Tertiary carbocations are significantly stabilized by hyperconjugation and inductive effects from the three attached carbon groups, making their formation energetically favorable.[4][5]

-

Steric Hindrance : An S(_N)2 reaction, which involves a backside attack by the nucleophile in a single concerted step, is severely hindered.[2][5] The bulky methyl groups surrounding the electrophilic carbon physically block the nucleophile's approach, making the S(_N)2 transition state highly energetic and thus unfavorable.[5]

The S(_N)1 reaction proceeds in two principal steps:

-

Step 1 (Rate-Determining): Ionization of the substrate to form a stable tertiary carbocation and a bromide ion.

-

Step 2 (Fast): The nucleophile attacks the planar carbocation. This can occur from either face, which would lead to racemization if the carbon were a chiral center.

Caption: The S(_N)1 mechanism for this compound.

The S(_N)1' Mechanism and Allenic Rearrangement

A notable feature of propargylic systems is their ability to undergo rearrangement, analogous to allylic systems. The intermediate carbocation is in resonance with an allenic carbocation. Nucleophilic attack can therefore occur at two different positions.

-

Attack at C3 (Normal S(_N)1): The nucleophile attacks the tertiary carbon, leading to the expected propargyl product.

-

Attack at C1 (S(_N)1'): The nucleophile attacks the terminal carbon (C1) of the alkyne, resulting in the formation of a substituted allene.

The ratio of these two products depends on factors such as the nature of the nucleophile and the solvent system.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 3-Bromo-3-methylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic addition reactions of 3-bromo-3-methylbut-1-yne. As a sterically hindered, tertiary propargyl bromide, its reactivity is governed by the interplay of the electron-rich alkyne triple bond and the electronic effects of the substituents. This document explores the expected regioselectivity and stereochemistry of hydrohalogenation and halogenation reactions, applying fundamental principles of organic chemistry, including Markovnikov's rule and the stability of vinyl cation intermediates. Due to a lack of specific experimental data in the current literature for this substrate, this guide extrapolates from established mechanisms for similar alkynes to provide a robust theoretical framework for researchers. Detailed mechanistic pathways are illustrated, and general experimental protocols are suggested for the synthesis of the corresponding dihaloalkenes.

Introduction

This compound is a functionalized terminal alkyne with significant potential as a building block in organic synthesis.[1] Its structure, featuring a tertiary carbon bearing a bromine atom adjacent to a carbon-carbon triple bond, presents an interesting case for studying the regioselectivity and stereochemistry of electrophilic addition reactions. The triple bond serves as a nucleophile, susceptible to attack by various electrophiles.[1] This guide focuses on two key classes of electrophilic addition reactions: hydrohalogenation (addition of HX) and halogenation (addition of X₂). The primary objective is to predict the major products of these reactions and to provide a detailed mechanistic understanding of their formation.

Predicted Electrophilic Addition Reactions

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (such as HBr and HCl) to alkynes is a classic example of an electrophilic addition reaction. The regioselectivity of this addition is dictated by the stability of the intermediate vinyl cation, a principle encapsulated by Markovnikov's rule.[2][3]

Mechanism and Regioselectivity:

The reaction is initiated by the attack of the π-electrons of the alkyne on the electrophilic hydrogen of the hydrogen halide. This results in the formation of a vinyl cation intermediate. For a terminal alkyne like this compound, two possible vinyl cations can be formed:

-

Path A (Markovnikov Addition): The proton adds to the terminal carbon (C1), leading to the formation of a more substituted vinyl cation at C2. This cation is stabilized by the electron-donating effect of the alkyl group.

-

Path B (Anti-Markovnikov Addition): The proton adds to the internal carbon (C2), resulting in a less substituted and therefore less stable primary vinyl cation at C1.

According to Markovnikov's rule, the reaction will proceed preferentially through the more stable carbocation intermediate.[2][3] Therefore, the major product is expected to be the one where the halogen adds to the more substituted carbon (C2).

The presence of the bromine atom on the adjacent tertiary carbon may exert a minor electron-withdrawing inductive effect, which could slightly destabilize the adjacent vinyl cation. However, the stabilizing effect of the alkyl group is generally the dominant factor in determining regioselectivity.

A second addition of HX can occur on the resulting haloalkene, typically leading to a geminal dihalide.[2][3]

Predicted Products:

Based on the mechanistic principles outlined above, the predicted products for the hydrohalogenation of this compound are summarized in the table below.

| Electrophile | Predicted Major Product | Predicted Minor Product |

| HBr | 2,3-Dibromo-3-methylbut-1-ene | 1,3-Dibromo-3-methylbut-1-ene |

| HCl | 2-Chloro-3-bromo-3-methylbut-1-ene | 1-Chloro-3-bromo-3-methylbut-1-ene |

Table 1: Predicted Products of Hydrohalogenation

Halogenation: Addition of Halogens (X₂)

The addition of halogens (such as Br₂ and Cl₂) to alkynes proceeds through a cyclic halonium ion intermediate. This mechanism typically results in anti-addition of the two halogen atoms across the triple bond.[2][3]

Mechanism and Stereochemistry:

The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich alkyne. The alkyne attacks one of the halogen atoms, displacing a halide ion and forming a cyclic bromonium or chloronium ion. The newly formed halide ion then attacks one of the carbons of the cyclic intermediate from the opposite side (backside attack), leading to the observed anti-addition.

With one equivalent of the halogen, a dihaloalkene is formed. The addition of a second equivalent of the halogen leads to a tetrahaloalkane.

Predicted Products:

The expected products from the halogenation of this compound are detailed below. The stereochemistry of the major product is predicted to be E due to the anti-addition mechanism.

| Electrophile | Predicted Major Product (E-isomer) |

| Br₂ | (E)-1,2,3-Tribromo-3-methylbut-1-ene |

| Cl₂ | (E)-3-Bromo-1,2-dichloro-3-methylbut-1-ene |

Table 2: Predicted Products of Halogenation

Experimental Protocols (General Templates)

The following are general experimental procedures that can be adapted for the electrophilic addition reactions of this compound. Note: These are theoretical protocols and require optimization and safety assessment before implementation.

General Protocol for Hydrohalogenation

Workflow:

Methodology:

-

Reaction Setup: A solution of this compound in a suitable inert solvent (e.g., dichloromethane, diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet/outlet (or dropping funnel).

-

Addition of Electrophile: The solution is cooled to 0 °C in an ice bath. The hydrogen halide gas (e.g., HBr, HCl) is then bubbled through the solution, or a solution of the hydrogen halide in a solvent like acetic acid is added dropwise.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched with a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

General Protocol for Halogenation

Workflow:

Methodology:

-

Reaction Setup: this compound is dissolved in an inert solvent (e.g., carbon tetrachloride, dichloromethane) in a flask protected from light (as halogens can initiate radical reactions).

-

Addition of Halogen: The solution is cooled, and a solution of the halogen (e.g., bromine or chlorine in the same solvent) is added dropwise with stirring. The disappearance of the halogen color can indicate the progress of the reaction.

-

Reaction Monitoring: The reaction is monitored by TLC or GC.

-

Workup: After the reaction is complete, the mixture is washed with a solution of sodium thiosulfate to remove any unreacted halogen.

-

Extraction and Purification: The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved through distillation or chromatography.

Conclusion

The electrophilic addition reactions of this compound are predicted to follow established chemical principles, yielding dihaloalkene products with a high degree of regioselectivity and, in the case of halogenation, stereoselectivity. Hydrohalogenation is expected to proceed via a Markovnikov-type mechanism to afford the 2-halo-3-bromo-3-methylbut-1-ene as the major product. Halogenation is anticipated to occur via an anti-addition pathway, yielding the (E)-1,2-dihalo-3-bromo-3-methylbut-1-ene. While this guide provides a robust theoretical framework, it is imperative that these predictions are validated through experimental investigation. The general protocols provided herein offer a starting point for such studies, which would be invaluable in elucidating the precise reactivity of this versatile synthetic building block. Further research is warranted to determine the empirical product distributions and to explore the synthetic utility of the resulting dihaloalkenes in drug discovery and materials science.

References

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-3-methylbut-1-yne

Introduction: The Synthetic Versatility and Inherent Reactivity of 3-Bromo-3-methylbut-1-yne

This compound, a key building block in organic synthesis, is prized for its bifunctional nature, incorporating both a terminal alkyne and a tertiary bromide. This unique structure allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals. The terminal alkyne provides a handle for reactions such as Sonogashira couplings, click chemistry, and nucleophilic additions, while the tertiary bromide is susceptible to substitution and elimination reactions. However, the very features that make this compound synthetically attractive also contribute to its inherent instability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its quality and reactivity for research and development applications.

Chemical Stability Profile: Understanding the Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the tertiary bromide and the terminal alkyne. Several degradation pathways can occur, influenced by factors such as temperature, moisture, light, and the presence of impurities.

Hydrolytic Instability: The Dominant Degradation Pathway

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The tertiary carbon atom attached to the bromine atom can readily form a stabilized tertiary carbocation intermediate upon cleavage of the carbon-bromine bond. This process is analogous to the well-documented S(_N)1 hydrolysis of t-butyl bromide, which is known to be significantly faster than that of primary or secondary alkyl halides. The presence of a good leaving group (bromide) and the ability to form a relatively stable carbocation drive this reaction.

The proposed mechanism for hydrolysis involves the initial, rate-determining step of C-Br bond ionization to form the tertiary propargyl carbocation. This is followed by a rapid reaction with water, acting as a nucleophile, to yield 3-methylbut-1-yn-3-ol and hydrobromic acid. The acidic byproduct can further catalyze the degradation of the starting material.

Caption: Proposed S(_{N})1 mechanism for the hydrolysis of this compound.

Thermal Decomposition

Elevated temperatures can promote the degradation of this compound. The primary thermal degradation pathway is likely the elimination of hydrogen bromide (HBr) to form highly reactive and potentially polymerizable unsaturated species. The tertiary nature of the bromide facilitates this elimination reaction. Additionally, the terminal alkyne can undergo thermally induced polymerization or oligomerization, especially in the presence of trace metal impurities.

Photochemical Sensitivity

Exposure to light, particularly in the UV spectrum, can induce the homolytic cleavage of the carbon-bromine bond. This generates a tertiary propargyl radical and a bromine radical. These highly reactive radical species can initiate a variety of side reactions, including dimerization, polymerization of the alkyne, and reaction with solvents or other molecules present in the system. Therefore, protection from light is crucial to maintain the integrity of the compound.

Polymerization of the Terminal Alkyne

Terminal alkynes are known to undergo polymerization, which can be initiated by heat, light, or the presence of transition metal catalysts. While this compound is not as prone to polymerization as some other terminal alkynes, this possibility should not be disregarded, especially during long-term storage or upon exposure to adverse conditions. The formation of polymeric byproducts can lead to a decrease in the purity and reactivity of the material.

Optimal Storage and Handling Conditions

To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, strict adherence to proper storage and handling protocols is essential.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -10°C | Minimizes the rates of hydrolysis, thermal decomposition, and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidative degradation. |

| Light | Amber glass vial or opaque container | Protects the compound from photolytic cleavage of the C-Br bond. |

| Container | Tightly sealed glass container | Prevents ingress of moisture and air. Glass is generally inert towards the compound. |

| Handling | In a well-ventilated fume hood | The compound is volatile and has associated health hazards. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and some metals | Can lead to vigorous or explosive reactions. Bases can promote elimination reactions. |

Decision Tree for Storage and Handling:

Caption: Decision workflow for the proper storage and handling of this compound.

Experimental Protocol: Accelerated Stability Study

To experimentally assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine its degradation pathways.

Objective

To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials and Methods

-

Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours in the dark.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, along with a control sample (stored at -20°C), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The analytical method should be capable of separating the parent compound from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify the major degradation products by comparing their retention times and/or mass spectra with those of potential known impurities or by using techniques like LC-MS/MS for structural elucidation.

-

Conclusion: Ensuring the Integrity of a Valuable Synthetic Intermediate

This compound is a highly versatile and reactive molecule that requires careful handling and storage to maintain its chemical integrity. The primary degradation pathway is hydrolysis, driven by the formation of a stable tertiary carbocation. Thermal and photolytic degradation, as well as polymerization of the alkyne, are also potential concerns. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, researchers can significantly extend the shelf-life of this valuable reagent. The implementation of stability studies, such as the forced degradation protocol outlined, provides crucial insights into the degradation profile of the compound, enabling the development of robust synthetic procedures and ensuring the quality and reliability of experimental results.

Potential Degradation Pathways of 3-Bromo-3-methylbut-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-3-methylbut-1-yne is a versatile tertiary propargyl bromide that serves as a key intermediate in organic synthesis. Its unique structure, featuring a terminal alkyne and a tertiary bromide, makes it a valuable building block for the introduction of the 3-methyl-1-butynyl group in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[1][2] Understanding the stability and potential degradation pathways of this reagent is crucial for its proper handling, storage, and application in multi-step syntheses, as well as for assessing its environmental fate and toxicological profile. This technical guide provides an in-depth overview of the likely degradation pathways of this compound, including hydrolysis, photodegradation, thermal decomposition, and oxidation. The information presented is based on established principles of organic chemistry and analogies with similar compounds, as specific degradation studies on this compound are not extensively available in the public domain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇Br | [3] |

| Molecular Weight | 147.01 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | ~120-125 °C (inferred from analogs) | [2] |

| Solubility | Limited solubility in water | [2] |

| LogP | 1.79 | [2] |

Potential Degradation Pathways

The reactivity of this compound is dominated by the presence of the tertiary bromide and the terminal alkyne functional groups.[2] These features suggest several potential degradation pathways under various conditions.

Hydrolysis

Hydrolysis is a primary degradation pathway for many haloalkanes, and this compound is expected to be susceptible to this process, especially in aqueous environments or in the presence of nucleophilic solvents.

Mechanism:

Given that this compound is a tertiary haloalkane, its hydrolysis is expected to proceed via a unimolecular nucleophilic substitution (SN1) mechanism . This is analogous to the well-studied hydrolysis of other tertiary halides like 2-bromo-2-methylpropane. The reaction involves a two-step process:

-

Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond undergoes heterolytic cleavage to form a relatively stable tertiary propargyl carbocation and a bromide ion. This is the slow, rate-determining step of the reaction.

-

Nucleophilic Attack by Water: The carbocation is then rapidly attacked by a water molecule (a nucleophile) to form a protonated alcohol.

-

Deprotonation: A final, rapid deprotonation step by another water molecule yields the final product, 3-methylbut-1-yn-3-ol, and a hydronium ion.

Caption: Proposed SN1 hydrolysis pathway of this compound.

Expected Products:

The primary product of hydrolysis is 3-methylbut-1-yn-3-ol .

Quantitative Data:

Table 2: Expected Kinetic Parameters for Hydrolysis

| Parameter | Expected Value/Trend |

| Rate Law | Rate = k[this compound] |

| Rate Constant (k) | No data available. |

| Activation Energy (Ea) | No data available. |

| Product Yield | Expected to be high under neutral or slightly acidic/basic conditions. |

Experimental Protocol for Studying Hydrolysis Kinetics:

A common method to study the kinetics of haloalkane hydrolysis involves monitoring the formation of the halide ion.

-

Reaction Setup: A solution of this compound is prepared in a suitable solvent mixture (e.g., ethanol/water) to ensure solubility. The reaction is initiated by adding a known amount of water. The temperature is maintained constant using a water bath.

-

Monitoring Halide Formation: Aliquots of the reaction mixture are withdrawn at specific time intervals. The concentration of the bromide ion is determined by titration with a standardized silver nitrate solution, using a potentiometric endpoint or a visual indicator like potassium chromate.

-

Data Analysis: The concentration of the remaining this compound at each time point is calculated from the bromide ion concentration. A plot of the natural logarithm of the reactant concentration versus time should yield a straight line for a first-order reaction, the slope of which is the negative of the rate constant (-k).

-

Activation Energy Determination: The experiment is repeated at several different temperatures. The activation energy (Ea) can then be determined from an Arrhenius plot of ln(k) versus 1/T.

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-3-methylbut-1-yne

This guide provides comprehensive safety precautions and handling protocols for 3-Bromo-3-methylbut-1-yne, tailored for researchers, scientists, and professionals in drug development. The information is compiled from material safety data sheets and chemical databases to ensure a high standard of safety in the laboratory.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇Br | [1][2] |

| Molecular Weight | 147.01 g/mol | [1][2] |

| Appearance | Oil | [3][4] |

| Boiling Point | Approximately 100°C | [1] |

| Density | 1.27 g/cm³ | [1] |

| LogP | 1.79 | [1][5] |

| Solubility | Limited solubility in water | [1] |

Table 2: Hazard Identification and GHS Classification

| Hazard Statement | GHS Classification | Pictograms | Signal Word | Source |

| H226: Flammable liquid and vapor | Flammable liquids (Category 3) | 🔥 | Warning | [2][3] |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | ❗ | Warning | [2][3][6] |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | ❗ | Warning | [2][3][6] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | ❗ | Warning | [2][3][6] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | ❗ | Warning | [2][3][6] |

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail general handling procedures and adapted protocols for common reactions.

General Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[1][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][9] It is recommended to store in a refrigerator or a flammables cabinet.[7] The compound should be stored at -10°C for long-term stability.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[7]

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

-

Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire. Water spray may be used to cool closed containers.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

-

Adapted Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a common reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] Given the reactivity of this compound, the following is an adapted, safety-conscious protocol.

Reaction Scheme: R-X + H-C≡C-C(CH₃)₂Br → R-C≡C-C(CH₃)₂Br (where R is an aryl or vinyl group and X is a halide)

Materials:

-

This compound

-

Aryl or vinyl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or toluene)

Procedure:

-

Inert Atmosphere: All glassware should be oven-dried and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: In a reaction flask, dissolve the aryl or vinyl halide, palladium catalyst, and CuI in the anhydrous solvent.

-

Add the amine base to the mixture.

-

Slowly add this compound to the reaction mixture at room temperature. The reaction can be exothermic.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Adapted Experimental Protocol: Grignard Reagent Formation and Reaction

This compound can be used to prepare a Grignard reagent, which can then react with various electrophiles.

Reaction Scheme (Formation): Br-C(CH₃)₂-C≡CH + Mg → BrMg-C(CH₃)₂-C≡CH

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

Procedure:

-

Inert Atmosphere and Dry Glassware: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun to activate the magnesium.

-

Initiation: Add a small amount of a solution of this compound in anhydrous ether to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed.

-

Grignard Reagent Formation: Slowly add the remaining solution of this compound to maintain a gentle reflux.

-

Reaction with Electrophile: Once the Grignard reagent has formed, cool the reaction mixture and slowly add the electrophile (e.g., an aldehyde, ketone, or ester) in an appropriate solvent.

-

Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Follow standard extraction and purification procedures as described in the Sonogashira coupling protocol.

Visualized Safety Workflow

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

Caption: Laboratory safety workflow for handling this compound.

References

- 1. This compound | 6214-31-9 | Benchchem [benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Bromo-3-methylbut-1-yne as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-bromo-3-methylbut-1-yne, a versatile precursor in organic synthesis. Its unique structure, featuring a terminal alkyne and a tertiary bromide, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and use in synthesis. A summary of these properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇Br | [1][2] |

| Molecular Weight | 147.01 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 6214-31-9 | [1][2] |

| Boiling Point | Approximately 100-125 °C | [1] |

| Density | 1.27 g/cm³ | [1] |

| LogP | 1.79 | [1] |

| Physical Form | Oil | |

| Storage Temperature | -10 °C |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Wavenumber/Chemical Shift/m/z | Key Features | Reference |

| IR Spectroscopy | ~2100–2200 cm⁻¹ | C≡C stretch | [1] |

| ~500–600 cm⁻¹ | C-Br bond absorption | [1] | |

| ¹H NMR | ~1.3–1.5 ppm (s, 6H) | Singlet for the two methyl groups | [1] |

| ~2.4 ppm (s, 1H) | Singlet for the acetylenic proton | ||

| ¹³C NMR | ~30–40 ppm | Quaternary carbon | [1] |

| ~70–80 ppm | sp-hybridized carbons | [1] | |

| Mass Spectrometry | 146/148 (M⁺) | Molecular ion peak with isotopic pattern for bromine | |

| 67 (M⁺ - Br) | Loss of bromine |

Synthesis of this compound

The primary synthetic route to this compound involves the dehydrohalogenation of a dihalide precursor.

Experimental Protocol: Synthesis from a Dihalide Precursor

A common method for the synthesis of this compound is the dehydrohalogenation of a precursor like 3-bromo-3-methyl-1,2-dibromobutane.[1] This reaction is typically carried out using a strong base in an anhydrous solvent.

Reagents and Equipment:

-

3-bromo-3-methyl-1,2-dibromobutane

-

Potassium hydroxide (KOH) or Sodium amide (NaNH₂)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend the strong base (e.g., KOH or NaNH₂) in the anhydrous solvent (THF or Et₂O).

-

Cool the mixture to 0–5 °C using an ice bath to control the exothermic reaction and minimize side reactions.[1]

-

Slowly add a solution of the dihalide precursor in the same anhydrous solvent to the cooled suspension with vigorous stirring. The slow addition is crucial to prevent polymerization of the terminal alkyne product.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions

Topic: Sonogashira Coupling Protocol for the Synthesis of Aryl-Substituted 2-Methyl-3-butyn-2-ol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of significant importance in the pharmaceutical industry and materials science for the synthesis of complex molecules, including natural products, pharmaceuticals, and conjugated polymers.[4][5] These application notes provide a detailed protocol for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol, a common building block in organic synthesis. While the topic mentions 3-Bromo-3-methylbut-1-yne, the Sonogashira reaction typically involves a terminal alkyne. Therefore, this document focuses on the coupling of the terminal alkyne 2-methyl-3-butyn-2-ol with aryl bromides, a reaction that yields structurally similar products and is well-documented.

The protocols described herein are based on efficient, copper-free conditions, which offer advantages such as reduced toxicity, easier purification, and avoidance of alkyne homocoupling, a common side reaction in copper-catalyzed systems.[6]

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol

This protocol is adapted from a study by Caporale et al., which describes a simple and efficient catalytic system for the coupling of a wide range of aryl bromides.[7][8][9]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicycloundec-7-ene (DBU)

-